Fulvestrant-d4

LC-MS/MS stable isotope-labeled internal standard cross-talk

Fulvestrant-d4 is a deuterated isotopologue of the selective estrogen receptor degrader (SERD) fulvestrant, containing four deuterium atoms at chemically stable, non‑exchangeable positions (1,1,9,9‑d4) on the nonyl side chain. It is primarily used as a stable isotope‑labeled internal standard (SIL-IS) to enable precise LC‑MS/MS quantification of fulvestrant in complex biological matrices.

Molecular Formula C₃₂H₄₃D₄F₅O₃S
Molecular Weight 610.8
Cat. No. B1152750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFulvestrant-d4
Synonyms(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol-d4;  Faslodex-d4;  Fulvestrant-d4;  ICI 182780-d4;  ZD 182780-d4;  ZD 9238-d4;  ZM 182780-d4; 
Molecular FormulaC₃₂H₄₃D₄F₅O₃S
Molecular Weight610.8
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fulvestrant-d4: Stable Isotope-Labeled Analytical Reference Standard for Accurate LC‑MS/MS Quantification of Fulvestrant


Fulvestrant-d4 is a deuterated isotopologue of the selective estrogen receptor degrader (SERD) fulvestrant, containing four deuterium atoms at chemically stable, non‑exchangeable positions (1,1,9,9‑d4) on the nonyl side chain [1]. It is primarily used as a stable isotope‑labeled internal standard (SIL-IS) to enable precise LC‑MS/MS quantification of fulvestrant in complex biological matrices [2]. With a molecular formula of C₃₂H₄₃D₄F₅O₃S and a molecular weight of 610.8 Da, the compound provides a +4 Da mass shift relative to unlabeled fulvestrant [1].

Why Fulvestrant-d3 and Other Deuterated Species Cannot Directly Replace Fulvestrant-d4 in High‑Performance Quantitative Bioanalysis


Not all deuterated fulvestrant isotopologues are equivalent for analytical use. The widely available Fulvestrant-d3 carries deuterium at positions 16,16,17, which includes a 17‑hydroxyl group susceptible to proton‑deuterium exchange in aqueous environments, potentially compromising isotopic integrity . Simultaneously, its +3 Da mass shift fails to meet the recommended 4–5 Da minimum for minimizing mass spectrometric cross‑talk between the analyte and internal standard . Fulvestrant-d4, labeled exclusively on the nonyl chain at non‑exchangeable sites, directly addresses both limitations and is therefore the more robust SIL-IS for rigorous bioanalytical method validation [1].

Quantitative Evidence: Fulvestrant-d4 Offers Measurable Performance Advantages Over Fulvestrant-d3 as a SIL‑IS in LC‑MS/MS


Fulvestrant-d4 Provides a +4 Da Mass Shift That Satisfies the 4–5 Da Guideline for Cross‑Talk Minimization; Fulvestrant-d3 Falls Short at +3 Da

Bioanalytical guidance specifies that SIL-IS should ideally possess a mass difference of 4–5 Da relative to the target analyte to eliminate mass spectrometric cross‑talk . Fulvestrant-d4, with a molecular weight of 610.8 Da versus 606.8 Da for unlabeled fulvestrant, achieves a +4 Da separation [1]. In contrast, Fulvestrant-d3 provides only a +3 Da shift (MW 609.79 Da) . The 4 Da spacing places the internal standard channel outside the natural isotopic envelope of fulvestrant, which includes a prominent M+2 peak from ³⁴S (4.21% natural abundance), substantially reducing the risk of signal overlap.

LC-MS/MS stable isotope-labeled internal standard cross-talk

Deuterium Atoms Are Strategically Placed at Non‑Exchangeable Positions (1,1,9,9‑d4), Eliminating the H/D Exchange Risk Inherent to Fulvestrant-d3’s 17‑Hydroxyl‑Labeled Structure

Fulvestrant-d4 is specifically labeled at the 1,1,9,9 positions of the nonyl sulfinyl side chain, which are chemically inert and non‑exchangeable [1]. In contrast, Fulvestrant-d3 carries deuterium at positions 16,16,17, with the 17‑position being a hydroxyl group that can undergo proton‑deuterium exchange in protic solvents . Best practices in SIL-IS design explicitly warn against labeling exchangeable sites, as deuterium loss compromises quantification accuracy [2].

deuterium-hydrogen exchange SIL-IS stability labeling position

Fulvestrant-d4 Achieves ≥98% Isotopic Enrichment with Documented ≥1‑Year Storage Stability, Matching or Exceeding Fulvestrant-d3 Specifications with Additional Labeling Integrity Assurance

Vendor-certified specifications for Fulvestrant-d4 indicate a minimum isotopic enrichment of 98% ²H and a stability period of at least one year under recommended storage conditions . While Fulvestrant-d3 suppliers also report enrichment >98% , the d4 variant provides equivalent purity with the added structural advantage of non‑exchangeable labeling, resulting in a more dependable long‑term internal standard stock.

isotopic enrichment stability Certificate of Analysis

Fulvestrant-d4 is Pre‑Qualified as a Reference Standard for ANDA Method Validation, Positioning It as a Regulatory‑Ready Procurement Option

Multiple commercial sources explicitly supply Fulvestrant-d4 for use in Abbreviated New Drug Application (ANDA) method validation and quality control applications, providing certificates of analysis traceable to pharmacopeial standards (USP/EP) [1]. This regulatory alignment is a tangible procurement advantage that generic deuterated fulvestrants may not guarantee.

ANDA method validation reference standard

Key Application Scenarios Where Fulvestrant-d4 Delivers Differentiated Value


LC-MS/MS Method Development for Fulvestrant Quantification in Human Plasma

Fulvestrant-d4 serves as the optimal SIL-IS for building validated bioanalytical methods to quantify fulvestrant in clinical pharmacokinetic studies. Its +4 Da mass shift and non‑exchangeable labeling minimize cross‑talk and isotopic instability, ensuring reliable quantitation across the calibration range [1].

Quality Control and ANDA-Supporting Method Validation for Generic Fulvestrant Formulations

With documented ANDA‑ready qualification and traceability to USP/EP standards, Fulvestrant-d4 is directly deployable in quality control laboratories performing method validation for abbreviated new drug applications [2].

Therapeutic Drug Monitoring and Drug-Drug Interaction Studies

In studies requiring precise measurement of fulvestrant levels in patients receiving combination endocrine therapy, Fulvestrant-d4 enables accurate quantification free from interference by co‑administered drugs or their metabolites .

Longitudinal Multi-Center Clinical Trials Requiring Cross‑Site Method Harmonization

The labeling integrity and documented shelf stability of Fulvestrant-d4 (≥1 year) make it a reliable internal standard across geographically dispersed laboratories, supporting consistent data quality in large‑scale clinical studies .

Quote Request

Request a Quote for Fulvestrant-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.